Belumosudil
Overview
Description
Belumosudil, sold under the brand names Rezurock and Rholistiq, is a medication used primarily for the treatment of chronic graft-versus-host disease. This condition can occur after stem cell or bone marrow transplantation, where the transplanted donor cells attack the recipient’s body. This compound is a serine/threonine kinase inhibitor, specifically targeting Rho-associated coiled-coil kinase 2 .
Mechanism of Action
Belumosudil, also known as KD025, KD-025, 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, SLx-2119, or ROCK inhibitor 2, is a potent and selective inhibitor of rho-associated coiled-coil-containing protein kinases (ROCK) used in the treatment of chronic graft-versus-host disease (GVHD) .
Target of Action
This compound primarily targets rho-associated coiled-coil-containing protein kinases (ROCK), with significantly more selectivity for ROCK2 as compared to ROCK1 . ROCKs play a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
This compound inhibits the serine/threonine kinase activity of ROCK2 . This inhibition downregulates the pro-inflammatory response of STAT3, leading to a decrease in type 17 helper T cells (Th17) and T follicular helper cells . Concurrently, it upregulates STAT5, resulting in an increase in regulatory T cells . This shift in the balance between Th17 cells and T-regulatory cells helps to dampen the inflammatory cascade that can occasionally be fatal .
Biochemical Pathways
The inhibition of ROCK2 by this compound leads to a decrease in the activation of STAT3, triggering the significant downregulation of both Th17 and T follicular helper cells, leading to the downregulation of pro-inflammatory cytokines . It also increases the phosphorylation of STAT5, causing the upregulation of T regulatory cells . This has an immunomodulatory effect on STAT3 and STAT5 phosphorylation that reduces inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves oral administration, with the recommended dosage being 200 mg once daily . The dosage should be increased to 200 mg twice daily in patients receiving concomitant strong CYP3A4 inducers or proton pump inhibitors . Following oral administration of a single radiolabeled dose, 85% of radioactivity was recovered in feces (30% of the dose as unchanged drug); less than 5% was recovered in urine .
Result of Action
The result of this compound’s action is a decrease in the pro-inflammatory response and an increase in the anti-inflammatory response . This leads to a reduction in the symptoms of chronic GVHD, a condition in which donor T-cells begin to attack recipient tissues following allogeneic hematopoietic stem cell transplantation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inducers or proton pump inhibitors can affect the bioavailability of the drug, necessitating a dosage adjustment . Additionally, given its mechanism of action and findings in animal trials, this compound is considered to carry embryo-fetal toxicity and may cause significant harm to a developing fetus should a pregnant mother be exposed .
Biochemical Analysis
Biochemical Properties
Belumosudil interacts with the ROCK2 pathway, which is involved in inflammation and fibrosis, both central to the pathogenesis of cGVHD . ROCK2 inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors, decreased secretion of proinflammatory cytokines IL-21 and IL-17, and increased CD4 regulatory T cell number and inhibitory activity .
Cellular Effects
This compound has shown to prevent the development of bronchiolitis obliterans and scleroderma manifestations of cGVHD, decrease activation of STAT3, RORγ and BCL6, and increase STAT5 in murine cGVHD models . It also demonstrated improvement in skin, eye, mouth, liver, lung, joint/fascia, upper and lower gastrointestinal, and esophageal symptoms .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the ROCK2 pathway. This inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors and decreased secretion of proinflammatory cytokines IL-21 and IL-17 .
Temporal Effects in Laboratory Settings
It has been observed that the majority of responders to this compound treatment maintain their response for more than 20 weeks, with a median duration of response of 54 weeks .
Dosage Effects in Animal Models
It has been approved for the treatment of adult and paediatric patients aged 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy .
Metabolic Pathways
Its mechanism of action suggests that it may interact with enzymes or cofactors involved in the ROCK2 pathway .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in the ROCK2 pathway .
Subcellular Localization
Given its mechanism of action, it is likely that it is directed to specific compartments or organelles involved in the ROCK2 pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of belumosudil involves several key steps:
Reaction of chloroacetyl chloride with isopropyl amine: This produces 2-chloro-N-(propan-2-yl)acetamide.
Reaction with an alkyl ester of 3-hydroxy benzoate: This step, in the presence of a base, yields alkyl ester of 3-[2-(isopropylamino)-2-oxoethoxy]benzoate.
Conversion to 3-[2-(isopropylamino)-2-oxoethoxy]benzoic acid: This is achieved by reacting the previous product with an acid or a base.
Coupling with 2-aminobenzamide: This final step, in the presence of a coupling agent, produces N-[2-(aminocarbonyl)phenyl]-3-[2-(isopropylamino)-2-oxoethoxy]benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Belumosudil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Belumosudil has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study kinase inhibition and related biochemical pathways.
Biology: Researchers use this compound to investigate cellular signaling mechanisms and immune responses.
Comparison with Similar Compounds
Similar Compounds
Prednisone: A glucocorticoid used to control inflammation and immune responses.
Tacrolimus: A calcineurin inhibitor used for organ transplant rejection prophylaxis and treatment.
Uniqueness of Belumosudil
This compound is unique due to its selective inhibition of Rho-associated coiled-coil kinase 2, which specifically targets pathways involved in chronic graft-versus-host disease. Unlike prednisone and tacrolimus, which have broader immunosuppressive effects, this compound offers a more targeted approach, potentially reducing side effects and improving efficacy in specific conditions .
Properties
IUPAC Name |
2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIVNAUVKXIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238425 | |
Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
682.6±55.0 | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Practically insoluble | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5. | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
911417-87-3 | |
Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belumosudil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Belumosudil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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